molecular formula C7H9NO2S B2597733 4-Methyl-2-(oxetan-3-yloxy)-1,3-thiazole CAS No. 2199763-98-7

4-Methyl-2-(oxetan-3-yloxy)-1,3-thiazole

Cat. No. B2597733
CAS RN: 2199763-98-7
M. Wt: 171.21
InChI Key: XMJBOBVAYFYPRF-UHFFFAOYSA-N
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Description

4-Methyl-2-(oxetan-3-yloxy)-1,3-thiazole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a thiazole derivative that has a unique structure and properties, which make it an interesting target for synthesis and investigation.

Scientific Research Applications

Antimicrobial and Antiproliferative Properties

  • Antimicrobial Activity : A study focused on Schiff bases derived from 1,3,4-thiadiazole compounds, showcasing their antimicrobial properties. Compounds with the 1,3,4-thiadiazole core demonstrated strong activity against S. epidermidis, hinting at potential applications in combating bacterial infections (Gür et al., 2020).

  • Antiproliferative Effects : The same study also revealed that certain derivatives exhibit cytotoxicity towards cancer cell lines, including PC-3 and MDA-MB-231, suggesting their use in cancer research and potential therapeutic applications (Gür et al., 2020).

Corrosion Inhibition

  • Protective Layer Formation : Research into the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid has shown that these compounds can form a protective layer on the steel surface. This finding is crucial for applications in materials science and engineering, where corrosion resistance is vital (Ammal et al., 2018).

Fluorescence Quenching Studies

  • Photophysical Properties : A study on new metallo phthalocyanine complexes with thiazole groups explored their photophysical properties and fluorescence quenching with benzoquinone. These findings are significant for developing fluorescent probes and materials for photonic applications (Yenilmez et al., 2013).

Molecular Organization in Lipid Bilayers

  • Bioactive Compound Interactions : Research into the molecular organization of lipid bilayers containing bioactive 1,3,4-thiadiazole derivatives has provided insights into how these compounds interact with lipid membranes. Such studies are essential for understanding drug delivery mechanisms and designing more effective pharmaceutical formulations (Kluczyk et al., 2016).

properties

IUPAC Name

4-methyl-2-(oxetan-3-yloxy)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-5-4-11-7(8-5)10-6-2-9-3-6/h4,6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJBOBVAYFYPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)OC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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